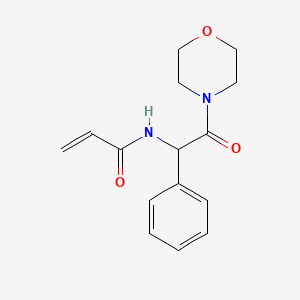

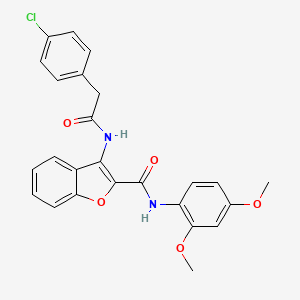

![molecular formula C23H15F3N4O4 B2921786 2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 903343-73-7](/img/structure/B2921786.png)

2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H15F3N4O4 and its molecular weight is 468.392. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photoluminescent Properties and Synthesis

Unusual Blue-Shifted Acid-Responsive Photoluminescence Behavior in 6-Amino-8-cyanobenzo[1,2-b]indolizines : Research on similar compounds, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, revealed their photoluminescent materials exhibit reversible pH-dependent optical properties. This includes a dramatic blue shift in fluorescence emission upon protonation, which is an unusual behavior for such compounds. The photophysical changes are attributed to C-protonation and loss of aromaticity, with efficient synthesis from indole-2-carboxaldehydes allowing for various substitutions to tune optical and pH effects (Outlaw, Zhou, Bragg, & Townsend, 2016).

Anticancer and Antitumor Activity

Structure-activity relationships for heterocyclic phenazinecarboxamides as topoisomerase-targeted anticancer agents : Compounds related to the query, particularly heterocyclic phenazinecarboxamides, have been synthesized and tested for their anticancer properties. These compounds displayed significant anticancer activity by inhibiting topoisomerase, a mechanism that does not involve the typical pathways associated with drug resistance, indicating potential for overcoming multidrug resistance in cancer treatments (Gamage et al., 2002).

Synthesis and Characterization

Novel thermally stable polyimides based on flexible diamine : Exploring the synthesis and properties of novel compounds, research has been conducted on creating thermally stable polyimides with built-in sulfone, ether, and amide structures. This involves a multi-step synthetic route, starting with the reaction of specific benzoyl chloride derivatives, leading to compounds with promising characteristics for materials science applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Antimicrobial Activity

Synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents : Thiosemicarbazides and related compounds, through a series of chemical reactions, including interaction with nitromethane and formaldehyde, have shown potential as antihypertensive agents with α-blocking activity. These compounds' synthesis and biological activity highlight the versatility of indolizine derivatives in developing new therapeutic agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Synthesis of Indolizine Derivatives

A novel one-pot domino reaction for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives : This research outlines a one-pot synthesis method for creating indolizine-1-carboxamide derivatives, demonstrating the chemical flexibility and potential for diverse applications of indolizine compounds. The process involves the reaction of isocyanides and aldehydes, highlighting efficient pathways to synthesize complex structures (Ziyaadini et al., 2011).

特性

IUPAC Name |

2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N4O4/c24-23(25,26)14-4-3-5-15(12-14)28-22(32)18-17-6-1-2-11-29(17)20(19(18)27)21(31)13-7-9-16(10-8-13)30(33)34/h1-12H,27H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPODPZDZLYLHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide](/img/structure/B2921705.png)

![3-Benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2921709.png)

![1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2921710.png)

![N-[5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2921715.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate](/img/structure/B2921719.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea](/img/structure/B2921721.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]but-2-enamide](/img/structure/B2921722.png)

![3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B2921723.png)

![N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide](/img/structure/B2921724.png)